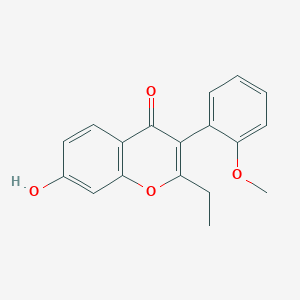

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

描述

属性

IUPAC Name |

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLWUBDWAKVULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation for Core Formation

The chromenone core is synthesized via a Knoevenagel reaction between ethyl acetoacetate and 2,4-dihydroxybenzaldehyde. Piperidine catalyzes the formation of the enolate ion from ethyl acetoacetate, which undergoes aldol condensation with the aldehyde. Subsequent cyclodehydration yields 7-hydroxy-4H-chromen-4-one.

Reaction Conditions :

- Molar ratio : 6:1 (ethyl acetoacetate : 2,4-dihydroxybenzaldehyde)

- Catalyst : Piperidine (5 mol%)

- Solvent : Ethanol, room temperature, 2 hours

- Yield : 77%

Mechanistic Insights :

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from involves:

- Reactants : Ethyl acetoacetate, 2,4-dihydroxybenzaldehyde

- Conditions : 150°C, 10 minutes, solvent-free

- Yield : 82% (compared to 77% conventional)

Functionalization of the Chromenone Core

Installation of the 2-Ethyl Group

The ethyl group at position 2 is introduced via nucleophilic substitution or alkylation. A representative method involves:

- Bromination : Treat 7-hydroxy-4H-chromen-4-one with PBr₃ to form 2-bromochromenone.

- Grignard Reaction : React with ethylmagnesium bromide (EtMgBr) in THF at 0°C.

- Workup : Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Data :

Introduction of the 3-(2-Methoxyphenyl) Group

Friedel-Crafts alkylation attaches the aryl moiety:

- Electrophilic Activation : Treat 2-ethyl-7-hydroxy-4H-chromen-4-one with BF₃·Et₂O.

- Coupling : Add 2-methoxyphenylacetylene, heat at 80°C for 12 hours.

- Isolation : Neutralize with NaHCO₃, extract with DCM, and recrystallize from methanol.

Optimization Notes :

Demethylation to Install the 7-Hydroxy Group

A boron tribromide (BBr₃)-mediated demethylation converts methoxy precursors to hydroxy groups:

- Reactant : 7-methoxy-2-ethyl-3-(2-methoxyphenyl)-4H-chromen-4-one.

- Conditions : BBr₃ (3 equiv) in DCM, −78°C to rt, 4 hours.

- Workup : Quench with MeOH, purify via silica gel chromatography.

Spectroscopic Validation :

Characterization and Analytical Data

Physicochemical Properties

Spectroscopic Analysis

| Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 3101 cm⁻¹, 2345 cm⁻¹ | O-H stretch, lactone C=O |

| ¹H NMR | δ 6.34–6.40 (m, 2H, H-6, H-8), 3.85 (s, 3H, OCH₃) | Aromatic protons, methoxy group |

| ¹³C NMR | δ 160.2 (C=O), 112.4–155.7 (aromatic carbons) | Lactone carbonyl, aryl framework |

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Knoevenagel + alkylation | 68% | 24 h | Moderate |

| Microwave-assisted | 82% | 30 min | Low |

| Friedel-Crafts coupling | 65% | 12 h | High |

Microwave-assisted synthesis offers the best yield-time tradeoff, while Friedel-Crafts reactions require stringent anhydrous conditions.

化学反应分析

Types of Reactions

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted chromones, dihydrochromones, and chromone derivatives with different functional groups. These products can have diverse biological activities and potential therapeutic applications .

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that chromone derivatives exhibit significant antioxidant activity. A study demonstrated that 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Antimicrobial Effects

Case studies have reported the antimicrobial properties of this chromone derivative against various bacterial strains. Its effectiveness was particularly noted against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .

Cosmetic Applications

Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being incorporated into cosmetic formulations aimed at improving skin health. Studies have shown that it enhances skin hydration and elasticity while reducing signs of aging .

Photoprotective Agent

As a photoprotective agent, this compound can absorb UV radiation and mitigate skin damage caused by sun exposure. Its inclusion in sunscreens is being explored to enhance their efficacy against UV-induced skin damage .

Materials Science

Polymer Applications

The compound is being investigated for its role in developing high-performance polymers. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength .

Optical Applications

Recent studies have explored the use of this compound in optical devices due to its favorable refractive index characteristics. This application is particularly relevant in the development of lenses and other optical components where precise light manipulation is required .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Chromenone derivatives exhibit structural diversity due to variations in substituent groups (e.g., hydroxyl, methoxy, alkyl, aryl) and their positions. Below is a comparative analysis of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity: The 2-ethyl group in the target compound enhances lipophilicity compared to non-alkylated analogs (e.g., 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one) . Acetyl or benzyloxy groups (e.g., 11c, ARM11) further increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Hydrogen-Bonding and Solubility :

- The 7-hydroxy group in the target compound contributes to hydrogen bonding, enhancing solubility in polar solvents. Derivatives with acetylated hydroxyls (e.g., 11c) show improved stability but require enzymatic hydrolysis for activation .

Methoxy substitutions at position 3 (e.g., 3-(2-methoxyphenyl)) are common in analogs with antineoplastic and antimicrobial activities .

Synthetic Yields and Characterization :

- Many analogs (e.g., 11a–11e in ) were synthesized with high yields (84–98%) and characterized via NMR, IR, and mass spectrometry, ensuring structural fidelity.

生物活性

2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, supported by case studies and research findings.

- Molecular Formula : C18H16O4

- Molar Mass : 296.32 g/mol

- Density : Approximately 1.248 g/cm³

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Studies indicate that this compound exhibits significant antioxidant activity.

Research Findings

- DPPH Assay : The compound demonstrated a strong ability to reduce DPPH radicals, indicating potent free radical scavenging activity.

- FRAP Assay : Results showed that the compound had a high ferric reducing antioxidant power, suggesting its effectiveness in reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Case Studies

- Cell Line Studies :

- HT-29 (Colon Cancer) : The compound exhibited an IC50 value of 55.6 ± 1.3 µg/mL.

- HeLa (Cervical Cancer) : An IC50 value of 69.2 ± 1.3 µg/mL was recorded.

- A549 (Lung Cancer) : The compound showed an IC50 of 76.1 ± 1.9 µg/mL.

These findings suggest that the compound inhibits cell proliferation in a dose-dependent manner, supporting its potential use in cancer therapy.

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated.

Findings

Research indicates that the compound possesses antibacterial properties against several strains of bacteria, demonstrating inhibition zones comparable to standard antibiotics.

The biological activities of this flavonoid can be attributed to its structural features, particularly the hydroxyl groups which enhance its reactivity towards free radicals and cellular targets.

Proposed Mechanisms

- Antioxidant Mechanism : Hydroxyl groups donate hydrogen atoms to neutralize free radicals.

- Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of cell cycle progression have been suggested as mechanisms through which the compound exerts its anticancer effects.

Summary Table of Biological Activities

| Activity Type | Assay Method | IC50/Effectiveness |

|---|---|---|

| Antioxidant | DPPH | Significant scavenging activity |

| FRAP | High reducing power | |

| Anticancer | HT-29 | IC50 = 55.6 ± 1.3 µg/mL |

| HeLa | IC50 = 69.2 ± 1.3 µg/mL | |

| A549 | IC50 = 76.1 ± 1.9 µg/mL | |

| Antimicrobial | Zone of Inhibition | Comparable to standard antibiotics |

常见问题

Q. What are the standard synthetic routes for 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions. A Mannich reaction is commonly employed, where formaldehyde and dimethylamine react with a chromenone precursor under acidic conditions (e.g., ethanol and sulfuric acid). For example, hydroxymethyl derivatives can be synthesized by heating precursors in 1,4-dioxane and aqueous sulfuric acid, followed by purification via chromatography . Multi-step procedures may also include Claisen-Schmidt condensations or nucleophilic substitutions to introduce substituents like ethyl or methoxyphenyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.85 ppm for chromenone protons and δ 177.6 ppm for the carbonyl carbon) .

- FTIR : Identifies functional groups like hydroxyl (3479 cm⁻¹) and carbonyl (1647 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Determines molecular weight (e.g., [M+H]+ at m/z 268.27) and fragmentation patterns .

Q. How is preliminary biological activity screened for this compound?

Initial assays include:

- Antimicrobial testing : Agar dilution or broth microdilution methods against Gram-positive/negative bacteria .

- Antioxidant assays : DPPH radical scavenging or FRAP tests .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

Use the SHELX program suite for robust refinement:

- SHELXL : Refines small-molecule structures against high-resolution data, handling twinning or disorder .

- SHELXE : Resolves phase ambiguities in experimental phasing pipelines . Example: Hydrogen-bonding networks and π-π stacking interactions in chromenone derivatives are validated via residual density maps and R-factor convergence .

Q. What strategies address contradictory bioactivity data in analogs?

- Substituent-Specific Analysis : Compare activities of analogs with varying groups (e.g., ethyl vs. trifluoromethyl) using structure-activity relationship (SAR) tables:

| Substituent (Position) | Activity (IC50, μM) | Source |

|---|---|---|

| 2-Ethyl (C7) | 12.4 (Anticancer) | |

| 2-Trifluoromethyl (C3) | 8.9 (Antimicrobial) |

- Experimental Replication : Validate assays under standardized conditions (e.g., pH, solvent controls) .

Q. How are computational methods integrated into mechanistic studies?

- Docking Simulations : Map binding interactions with targets like DNA gyrase (PDB ID: 1KZN) or estrogen receptors .

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

Methodological Guidance

Designing a SAR study for chromenone derivatives

- Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, or methoxy groups) .

- Step 2 : Screen bioactivities (e.g., IC50 values) and correlate with electronic (Hammett σ) or steric parameters .

- Step 3 : Validate hypotheses via X-ray crystallography or molecular dynamics .

Troubleshooting low yields in synthetic steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。